molecular formula C22H20N2O6S B2976830 Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951457-65-1

Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2976830
CAS No.: 951457-65-1
M. Wt: 440.47
InChI Key: FGWHWTJMUSUCLA-UHFFFAOYSA-N
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Description

Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches : A study described a novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing an efficient condensation process. The structural integrity of the synthesized compound was confirmed through various analytical techniques, including NMR, LC/MS, and single crystal X-ray diffraction, highlighting the presence of strong intramolecular hydrogen bonds (Kovalenko et al., 2019).

  • Cyclization Mechanisms : Research on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has shown the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength used in the reaction. This study contributes to understanding the chemical behavior and cyclization pathways of related compounds (Ukrainets et al., 2014).

Pharmacological and Chemical Properties

  • Synthetic Applications : The synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates and related derivatives was achieved through direct condensation, serving as key intermediates for further chemical modifications. This highlights the compound's utility in synthesizing complex molecules with potential biological activities (Fathala & Pazdera, 2017).

Crystallographic and Molecular Studies

  • Crystal Structure Insights : An analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed its crystal structure, providing detailed information on its molecular configuration and interactions. The study emphasized the role of weak hydrogen bonds and π–π interactions in stabilizing the crystal structure, which is crucial for understanding the compound's physical and chemical properties (Baba et al., 2019).

Properties

IUPAC Name

methyl 2-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-3-30-21(27)14-9-5-7-11-16(14)23-17(25)12-31-20-18(22(28)29-2)19(26)13-8-4-6-10-15(13)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHWTJMUSUCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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